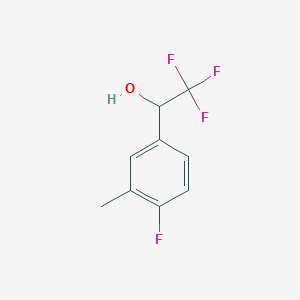
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C₉H₈F₄O and a molecular weight of 208.16 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its unique chemical properties.
準備方法
The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
科学的研究の応用
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .
類似化合物との比較
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol can be compared with other similar compounds, such as:
2,2,2-Trifluoroethanol: This compound shares the trifluoromethyl group but lacks the aromatic ring and additional fluoro substituents, resulting in different chemical and biological properties.
Hexafluoro-2-propanol: Another fluorinated alcohol, which has different structural and functional characteristics compared to this compound.
生物活性
2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol is a fluorinated alcohol that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a fluoro-substituted aromatic ring, which may enhance its interaction with biological targets such as enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparisons with related compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The trifluoromethyl and fluoro groups enhance binding affinity to various receptors, potentially modulating signaling pathways.
- Enzyme Interaction : It may act as an inhibitor or modulator for enzymes involved in metabolic processes. The electronegative nature of fluorine atoms can influence enzyme-substrate interactions.
In Vitro Studies
Recent studies have indicated that compounds with similar structural characteristics exhibit significant biological activity. For example, analogs of this compound have shown improved potency in inhibiting Plasmodium species in antimalarial assays. In one study, a related trifluoromethyl compound demonstrated a four-fold increase in potency compared to established antimalarial drugs like KAF156 .
Case Studies
- Antimalarial Activity : A study evaluating the efficacy of various fluorinated compounds highlighted that those with trifluoromethyl groups exhibited enhanced activity against Plasmodium falciparum. This suggests that this compound may have similar therapeutic potential .
- Toxicological Assessments : Toxicity evaluations indicate that while fluorinated compounds can exhibit beneficial biological effects, they also pose risks. For instance, trifluoroethanol derivatives have been classified as toxic to various organ systems in animal models .
Comparative Analysis with Similar Compounds
Therapeutic Applications
Research is ongoing to explore the therapeutic applications of this compound in various domains:
- Pharmaceutical Development : Its unique properties make it a candidate for the development of new pharmaceuticals targeting specific diseases.
- Agrochemical Use : The compound's stability and reactivity may also lend itself to applications in agrochemicals.
特性
IUPAC Name |
2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOXSHGFDIXSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














